L-Valylglycyl-L-glutaminyl-L-glutaminyl-L-alanyl-L-valyl-L-glutamic acid
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Overview
Description
L-Valylglycyl-L-glutaminyl-L-glutaminyl-L-alanyl-L-valyl-L-glutamic acid is a complex peptide compound composed of multiple amino acids This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valylglycyl-L-glutaminyl-L-glutaminyl-L-alanyl-L-valyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to expose the reactive sites for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (Triisopropylsilane).
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers that can handle large-scale synthesis with high precision. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
L-Valylglycyl-L-glutaminyl-L-glutaminyl-L-alanyl-L-valyl-L-glutamic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acidic or enzymatic conditions.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids or smaller peptide fragments, while oxidation and reduction will modify specific residues within the peptide.
Scientific Research Applications
L-Valylglycyl-L-glutaminyl-L-glutaminyl-L-alanyl-L-valyl-L-glutamic acid has several scientific research applications:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in wound healing.
Industrial: Used in the production of specialized enzymes or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Valylglycyl-L-glutaminyl-L-glutaminyl-L-alanyl-L-valyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in clinical nutrition and sports supplements.
γ-L-Glutamyl-L-cysteine: An intermediate in the synthesis of glutathione, an important antioxidant.
Uniqueness
L-Valylglycyl-L-glutaminyl-L-glutaminyl-L-alanyl-L-valyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its complexity allows for more specialized interactions and functions compared to simpler peptides.
Properties
CAS No. |
336158-14-6 |
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Molecular Formula |
C30H51N9O12 |
Molecular Weight |
729.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C30H51N9O12/c1-13(2)23(33)28(48)34-12-21(42)36-16(6-9-19(31)40)27(47)37-17(7-10-20(32)41)26(46)35-15(5)25(45)39-24(14(3)4)29(49)38-18(30(50)51)8-11-22(43)44/h13-18,23-24H,6-12,33H2,1-5H3,(H2,31,40)(H2,32,41)(H,34,48)(H,35,46)(H,36,42)(H,37,47)(H,38,49)(H,39,45)(H,43,44)(H,50,51)/t15-,16-,17-,18-,23-,24-/m0/s1 |
InChI Key |
CRKUHNSJLVTGHN-BCGAWERHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
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